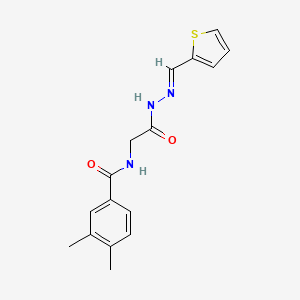

(E)-3,4-dimethyl-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

Description

(E)-3,4-dimethyl-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a benzamide derivative featuring a hydrazinyl-oxoethyl backbone substituted with a thiophen-2-ylmethylene group. This compound belongs to a class of hydrazone-linked molecules known for their versatility in medicinal chemistry and materials science.

Properties

IUPAC Name |

3,4-dimethyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-5-6-13(8-12(11)2)16(21)17-10-15(20)19-18-9-14-4-3-7-22-14/h3-9H,10H2,1-2H3,(H,17,21)(H,19,20)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUAYWOFOBRTRK-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322425 | |

| Record name | 3,4-dimethyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816642 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391879-00-8 | |

| Record name | 3,4-dimethyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-3,4-dimethyl-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its pharmacological effects.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of thiophen-2-carbaldehyde with hydrazine derivatives and subsequent acylation. The compound can be characterized through various spectroscopic methods including NMR and X-ray crystallography, revealing its molecular geometry and functional groups that contribute to its biological activity.

Table 1: Summary of Synthesis Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Thiophen-2-carbaldehyde + Hydrazine | Reflux in ethanol | 92% |

| 2 | Acylation with benzoyl chloride | Room temperature | 69% |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and antioxidant agent.

Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit significant antioxidant properties. For instance, studies have shown that similar thiophene derivatives can inhibit lipid peroxidation, demonstrating their potential to mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties. In vitro studies suggest that these compounds can downregulate pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Case Studies

Several case studies have explored the pharmacological potential of hydrazone derivatives similar to this compound:

-

Urease Inhibition : A study highlighted that derivatives with hydrazone linkages exhibited strong urease inhibitory activity. For example, compounds with IC50 values in the low micromolar range were found to be significantly more potent than traditional inhibitors .

- Table 2: Urease Inhibition Potency

Compound IC50 (μM) (E)-3,4-dimethyl... 0.86 Hydroxyurea 100 Thiourea 23 - Antioxidant Efficacy : Another investigation demonstrated that thiophene-containing compounds showed antioxidant activities comparable to ascorbic acid, indicating their potential use in preventing oxidative damage in cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its structural features suggest possible interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzamide derivatives. For instance, compounds with hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of thiophene moieties can enhance the biological activity of these compounds due to their ability to interact with cellular pathways involved in tumor growth.

Case Study:

A study published in 2021 explored a series of hydrazone derivatives, including those similar to (E)-3,4-dimethyl-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide). The results showed that these compounds exhibited significant inhibition of cell proliferation in human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Material Science

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

Compounds with thiophene units are known for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can improve charge transport and stability.

Research Findings:

A comparative analysis of thiophene-containing benzamides demonstrated enhanced charge mobility when incorporated into thin-film transistors. The addition of functional groups like those present in this compound resulted in improved device performance metrics .

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is another area of interest. Its ability to inhibit specific enzymes or pathways in pests can lead to effective crop protection solutions.

Pesticidal Activity

Research into similar compounds has shown that modifications to the benzamide structure can lead to increased efficacy against agricultural pests. Studies have indicated that certain hydrazones exhibit insecticidal properties by disrupting metabolic processes in insects.

Case Study:

A 2020 study evaluated the insecticidal activity of hydrazone derivatives against common agricultural pests. The results indicated that certain derivatives showed over 70% mortality rates at low concentrations, suggesting that this compound could be a promising candidate for further development .

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure—a benzamide linked to a hydrazinyl-oxoethyl chain—is shared with several analogs. Key structural variations lie in the substituents on the hydrazine moiety and the aromatic systems. Below is a comparative analysis:

Key Observations :

- Thiophene vs. Benzene/Thiadiazole : The thiophene group in the target compound may enhance π-π stacking or metal coordination compared to benzene or thiadiazole rings .

- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethyl substituent on the benzamide (target) could increase lipophilicity relative to methoxy or hydroxy groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.